

# Application Notes and Protocols for In Vivo Bioavailability Assessment of MU1742

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: MU1742  
Cat. No.: B10856059

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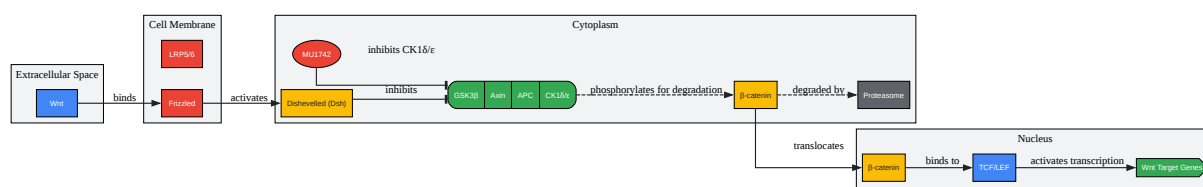
## Introduction

**MU1742** is a potent and selective chemical probe for Casein Kinase 1 delta (CK1 $\delta$ ) and Casein Kinase 1 epsilon (CK1 $\epsilon$ ).<sup>[1][2]</sup> These kinases are integral components of several critical signaling pathways, including Wnt, Hedgehog (Hh), and Hippo, which are fundamental to cellular processes such as proliferation, differentiation, and apoptosis.<sup>[1][2][3]</sup> Dysregulation of these pathways is implicated in various pathologies, including cancer and neurodegenerative disorders. Understanding the in vivo pharmacokinetic properties of **MU1742** is crucial for its validation as a chemical probe and for the development of potential therapeutic agents targeting CK1 $\delta/\epsilon$ . This document provides a detailed protocol for assessing the oral bioavailability of **MU1742** in a murine model.

## Mechanism of Action: Wnt Signaling Pathway

**MU1742**, by inhibiting CK1 $\delta/\epsilon$ , modulates the Wnt signaling pathway. In the canonical Wnt pathway, CK1, in concert with GSK3 $\beta$ , phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1 by **MU1742** is expected to lead to

the accumulation of  $\beta$ -catenin, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of Wnt target genes.



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**Diagram 1:** Simplified Wnt/ $\beta$ -catenin signaling pathway and the inhibitory action of **MU1742**.

## Data Presentation

**Table 1: Physicochemical and In Vitro Properties of MU1742**

Property	Value	Reference
Molecular Weight	408.46 g/mol	[1][3]
Molecular Formula	C <sub>22</sub> H <sub>21</sub> FN <sub>6</sub>	[1]
Target(s)	CK1 $\delta$ , CK1 $\epsilon$	[1][3]
IC <sub>50</sub> (CK1 $\delta$ )	6.1 nM	[3]
IC <sub>50</sub> (CK1 $\epsilon$ )	27.7 nM	[3]
Negative Control	MU2027	[2]

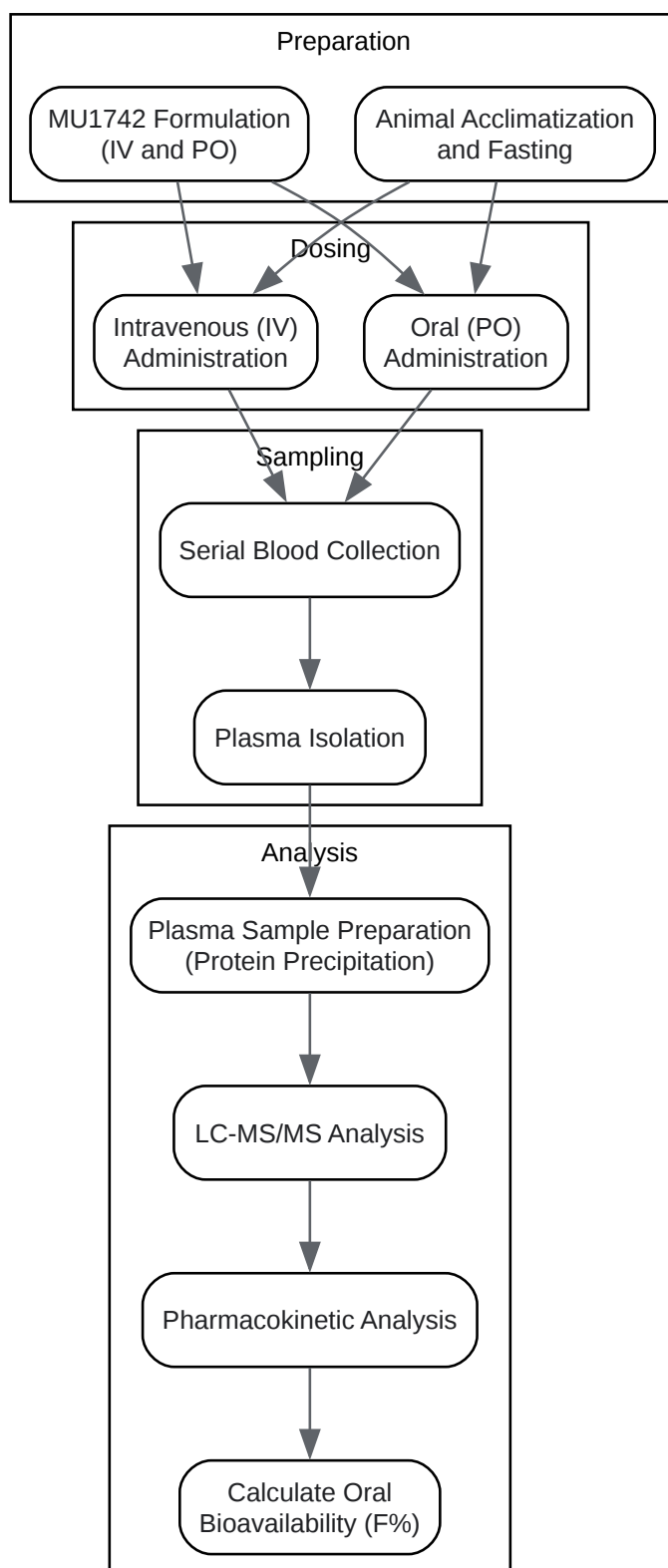
**Table 2: Known In Vivo Pharmacokinetic Parameters of MU1742 in Mice**

Parameter	Route	Dose (mg/kg)	Value	Reference
Oral Bioavailability (F%)	PO	20	57%	[1][3]
Tolerated Dose	PO	100	Well-tolerated	[3]

## Experimental Protocols

### Experimental Workflow for In Vivo Bioavailability Assessment

The following diagram outlines the workflow for determining the oral bioavailability of **MU1742**.



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## References

- [1. MU1742 | Structural Genomics Consortium \[thesgc.org\]](#)
- [2. CASINVENT - SGC recommends the compound MU1742 as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. \[casinvent.com\]](#)
- [3. eubopen.org \[eubopen.org\]](#)
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